![molecular formula C17H15FN2O4S2 B2541230 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide CAS No. 895469-43-9](/img/structure/B2541230.png)
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the fluorophenylsulfonyl group, the methoxybenzo[d]thiazole ring, and the propanamide functionality. Researchers have likely employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic protocols can be found in relevant literature .
Scientific Research Applications
- Research suggests that this compound exhibits antiproliferative activity against prostate cancer cell lines (such as LNCaP and PC-3) and inhibits the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells . Further investigations into its mechanism of action and potential clinical applications are ongoing.
- The functionalized ligands derived from this compound, such as BTZ-Cz-OH and BTZ-DCz-OH , have been explored for their luminescent properties. These ligands form complexes with diboron difluoride (BF2 ), resulting in fluorescent materials with good thermal stability and electrochemical properties .
Anticancer Properties
Fluorescent Materials
Mechanism of Action
Mode of Action
It is known that the compound exhibits excited state intramolecular proton transfer (esipt) properties . This means that the compound can transfer a proton within its structure when in an excited state, which can lead to various interactions with its targets.
Result of Action
It is known that the compound exhibits strong emission properties when used as a dopant in organic light emitting diodes (oleds)
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S2/c1-24-13-3-2-4-14-16(13)20-17(25-14)19-15(21)9-10-26(22,23)12-7-5-11(18)6-8-12/h2-8H,9-10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVJCGSYDRKUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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